2-(Methoxymethoxy)benzoic-13C6 Acid
Description
2-(Methoxymethoxy)benzoic-13C6 Acid is a carbon-13 isotopically labeled derivative of 2-(Methoxymethoxy)benzoic acid. Its molecular formula is C₉H₁₀O₄ (with six ¹³C atoms in the benzene ring), and it has a molecular weight of ~188.14 g/mol (calculated based on isotopic substitution). The compound features a methoxymethoxy (-OCH₂OCH₃) substituent at the 2-position of the benzoic acid ring, which introduces steric bulk and influences solubility, hydrogen bonding, and reactivity. The ¹³C labeling (99% isotopic purity, typical for such compounds ) enables applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and pharmacokinetic studies.
Properties
Molecular Formula |
C₃¹³C₆H₁₀O₄ |
|---|---|
Molecular Weight |
188.13 |
Synonyms |
2-(Methoxymethoxy)benzoic-13C6 Acid; o-(Methoxymethoxy)benzoic-13C6 Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Features
The table below compares 2-(Methoxymethoxy)benzoic-13C6 Acid with structurally related ¹³C-labeled benzoic acid derivatives:
Key Observations :
- Isotopic Labeling : All compounds feature ¹³C enrichment (99% purity) in the benzene ring, critical for NMR sensitivity and tracer studies .
- Molecular Weight: The benzyl ester derivative (C₂₁H₁₇NO₅) has a significantly higher molecular weight (~379 g/mol) due to the nitro and benzyl groups, which also introduce additional reactivity (e.g., electrophilic substitution at the nitro position) .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: In 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (a non-isotopic analog), the crystal structure reveals chains formed via O–H⋯O and C–H⋯O hydrogen bonds . The methoxymethoxy group in the target compound may similarly participate in hydrogen bonding, but its bulkier structure could lead to less dense packing compared to smaller substituents like -OH or -OCH₃.
- Thermal Stability : Methoxymethoxy derivatives generally exhibit lower melting points than hydroxy-substituted analogs due to reduced intermolecular hydrogen bonding. For example, [U-Ring-¹³C6]-4-Hydroxy-3-methoxybenzoic acid likely has a higher melting point than the target compound due to its hydroxyl group .
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